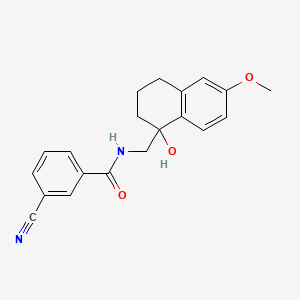
3-cyano-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule. It contains functional groups such as cyano (-CN), hydroxy (-OH), methoxy (-OCH3), and an amide (-CONH2). These functional groups suggest that the compound could have interesting chemical properties and reactivity .
Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. For example, the cyano group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophiles. The hydroxy and amide groups could also participate in various chemical reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility can be determined experimentally. These properties depend on factors such as the compound’s molecular structure and the functional groups present .Aplicaciones Científicas De Investigación
Fluoride Anion Detection
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, similar in structure to the compound , have been synthesized and demonstrated notable properties in fluoride anion detection. Specifically, one of the derivatives exhibited a drastic color transition from colorless to achromatic black when exposed to fluoride anions, indicating its potential utility in naked-eye detection of these anions. This colorimetric sensing is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).
Crystallographic Insights
Research focused on crystallography has shed light on the molecular structures of certain 1,2,3,4-tetrahydronaphthalene derivatives. The findings, based on X-ray single crystallography, revealed identical configurations and nearly identical conformations of the stereo centers in the 1,2,3,4-tetrahydronaphthalene moiety of the studied compounds (Kaiser et al., 2023).
Synthetic Methodologies
Synthetic strategies have been developed for various compounds structurally related to 3-cyano-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide, such as the efficient synthesis of certain 1,2,3,4-tetrahydronaphthalene derivatives. These methodologies could provide valuable insights into the synthesis of a wide array of potential pharmaceutical agents (Collins & James, 1989).
Direcciones Futuras
Mecanismo De Acción
The molecular and cellular effects of a compound’s action can include changes in gene expression, enzyme activity, and cellular signaling pathways. These changes can lead to observable effects at the tissue or organism level, such as reduced inflammation or slowed tumor growth .
Environmental factors, such as pH, temperature, and the presence of other compounds, can influence a compound’s action, efficacy, and stability. For example, certain compounds may be more effective or stable under acidic conditions, while others may be influenced by the presence of specific ions or molecules .
Propiedades
IUPAC Name |
3-cyano-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-25-17-7-8-18-15(11-17)6-3-9-20(18,24)13-22-19(23)16-5-2-4-14(10-16)12-21/h2,4-5,7-8,10-11,24H,3,6,9,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOKSZGRGQIOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=CC(=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(E)-3-[3-[(2-Chlorobenzoyl)amino]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2638507.png)
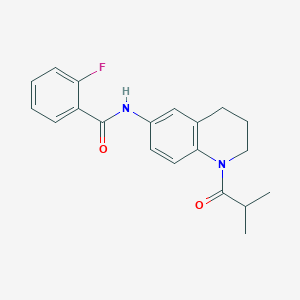

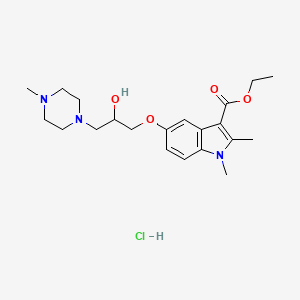
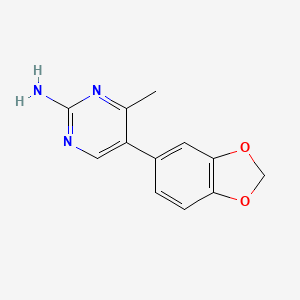
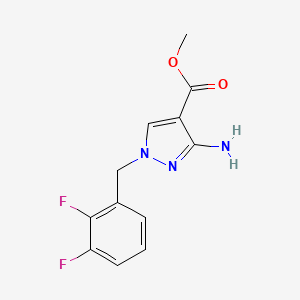

![3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide](/img/structure/B2638523.png)
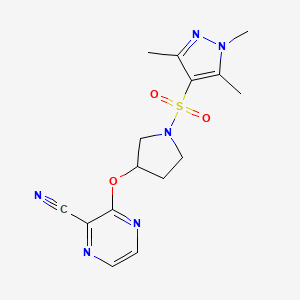
![6-methyl-3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one](/img/structure/B2638525.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2638527.png)
